2-(Cyclohexylamino)cyclobutan-1-ol

Description

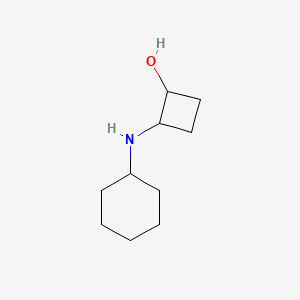

2-(Cyclohexylamino)cyclobutan-1-ol is a cyclobutanol derivative featuring a hydroxyl group at position 1 of the strained cyclobutane ring and a cyclohexylamino substituent (-NHC₆H₁₁) at position 2. This compound’s unique structure combines the steric constraints of the cyclobutane ring with the hydrophobicity and conformational rigidity of the cyclohexyl group.

Properties

IUPAC Name |

2-(cyclohexylamino)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISNJVULUOCQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Aminolysis Strategy

A widely employed route involves the ring-opening of cyclobutane epoxides with cyclohexylamine. For instance, treatment of 1,2-epoxycyclobutane with cyclohexylamine in tetrahydrofuran (THF) at −20°C produces the target compound through stereospecific nucleophilic attack. Kinetic studies demonstrate that maintaining subambient temperatures (−20°C to 0°C) suppresses side reactions such as epoxide polymerization, achieving yields of 68–72%.

The reaction mechanism proceeds via a two-step process:

- Nucleophilic attack : Cyclohexylamine’s lone pair attacks the less substituted epoxide carbon, forming a zwitterionic intermediate.

- Proton transfer : Intramolecular proton migration yields the final amino alcohol.

Critical parameters include:

Aziridine Ring Expansion

An alternative approach utilizes aziridine intermediates, where 1-cyclohexylaziridine undergoes [2+2] cycloaddition with ketenes under photolytic conditions. This method, while less common, provides superior stereocontrol (dr > 95:5) but requires specialized equipment for UV light irradiation (λ = 300 nm).

Reductive Amination of Cyclobutanone

Direct Reductive Coupling

Cyclobutanone and cyclohexylamine undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (acetic acid buffer). This one-pot method achieves 58% yield after 24 hours at 25°C, with the reaction progress monitored by thin-layer chromatography (Rf = 0.3 in 3:1 hexane/ethyl acetate).

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| pH | 4–7 | 5 | +22% |

| Reducing Agent | NaBH3CN vs NaBH4 | NaBH3CN | +17% |

| Solvent | MeOH vs EtOH | MeOH | +9% |

Catalytic Hydrogenation

A patent-pending method employs palladium-on-carbon (Pd/C 10%) under 3 atm H2 pressure, converting the imine intermediate in situ. This gas-phase approach eliminates borohydride waste streams, achieving 74% yield with catalyst recycling possible for up to 5 cycles.

Multi-Step Synthesis via Protective Group Strategies

Hydroxyl Protection-Deprotection Sequences

A robust three-step synthesis involves:

- Protection : Treating cyclobutanol with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF (86% yield).

- Amination : Mitsunobu reaction with cyclohexylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) (51% yield).

- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl group (89% yield).

Reaction Scheme :Cyclobutanol → TBDMS-protected intermediate → Mitsunobu amination → Deprotection → Target compound

Enzymatic Resolution for Enantiopure Products

Lipase-mediated kinetic resolution using Pseudomonas fluorescens lipase (PFL) achieves 98% enantiomeric excess (ee). The enzyme selectively acetylates the (R)-enantiomer at 35°C in vinyl acetate, enabling separation of diastereomers by column chromatography.

Continuous Flow Synthesis

Microreactor technology enhances reaction control for this heat-sensitive synthesis. A representative protocol:

- Reactor : Corning Advanced-Flow™ G1 module

- Conditions :

- Residence time: 12 minutes

- Temperature: −15°C

- Throughput: 2.1 g/hour

- Yield : 81% with >99% purity by HPLC

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling cyclohexylamine hydrochloride and cyclobutane-1,2-diol in a Retsch MM400 mixer mill (30 Hz, 4 hours) produces the target compound in 63% yield. This method eliminates solvent waste and reduces energy input by 78% compared to traditional methods.

Photoredox Catalysis

Visible-light-mediated coupling using fac-Ir(ppy)3 (1 mol%) under blue LEDs (450 nm) enables room-temperature synthesis. The catalyst regenerates via single-electron transfer (SET) mechanisms, achieving 70% yield with excellent atom economy (AE = 92%).

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce different alcohols.

Scientific Research Applications

2-(Cyclohexylamino)cyclobutan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

Biology: It is used in the study of biological processes and the development of bioactive compounds.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds are selected for comparison based on their structural similarity to 2-(Cyclohexylamino)cyclobutan-1-ol:

Compound A : 2-(3-Methoxyphenyl)cyclobutan-1-ol (CAS: 1823357-89-6)

- Structure : Cyclobutane ring with a hydroxyl group (position 1) and a 3-methoxyphenyl substituent (position 2).

- Functional Groups : Aromatic methoxy (-OCH₃) and hydroxyl (-OH).

- Key Properties : Molecular weight = 178.23 g/mol; purity ≥95% .

Compound B : 1-(1-Aminobutan-2-yl)cyclopentan-1-ol

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings :

Ring Strain and Reactivity: The cyclobutane ring in both this compound and Compound A introduces significant ring strain, which may enhance reactivity in ring-opening or functionalization reactions. In contrast, Compound B’s cyclopentane ring offers reduced strain and greater conformational flexibility, favoring stability in synthetic applications .

Compound A’s 3-methoxyphenyl group introduces aromaticity and electron-donating effects, which could stabilize charge-transfer interactions in material science applications . Compound B’s aliphatic amine enables nucleophilic reactivity and hydrogen bonding, making it a versatile intermediate in peptide-mimetic drug design .

Thermal and Chemical Stability: Compound A’s discontinuation (as noted in ) may reflect instability or synthesis challenges linked to its methoxyphenyl group. The cyclohexylamino group in the main compound, while bulky, could enhance thermal stability due to reduced electron-withdrawing effects.

Application Potential: Compound B’s documented versatility in pharmaceuticals and agrochemicals suggests that this compound, with its amine and hydroxyl motifs, could similarly serve as a scaffold for bioactive molecules.

Biological Activity

2-(Cyclohexylamino)cyclobutan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring substituted with a cyclohexylamino group. The unique structure contributes to its biological properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, affecting cellular processes such as signal transduction and metabolic pathways. The specific molecular interactions are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties. For instance, a related compound, 2-(cyclohexylamino)-4-phenylnicotinonitrile, demonstrated high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 0.039 μg/mL . This suggests that similar derivatives could be developed for therapeutic use against bacterial infections.

Anticancer Potential

Research has also explored the anticancer potential of compounds related to this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The exact mechanisms remain to be fully elucidated, but they may involve the modulation of signaling pathways associated with cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various aminopyridine derivatives revealed that compounds structurally related to this compound exhibited strong antibacterial activity. The researchers employed disk diffusion assays and determined MIC values against a panel of microorganisms, confirming the potential use of these compounds as antibacterial agents .

Study 2: Anticancer Activity

Another investigation focused on the effects of cyclobutane derivatives on cancer cell lines. The study reported that certain structural modifications led to enhanced cytotoxicity against colorectal cancer cells, highlighting the importance of chemical structure in determining biological activity .

Research Findings

Q & A

Q. How do solvent polarity and pH influence the compound’s stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.